molecular formula C21H26O2Si B12991887 (S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclobutan-1-one

(S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclobutan-1-one

Cat. No.: B12991887
M. Wt: 338.5 g/mol
InChI Key: RCERBEVWANSHPL-KRWDZBQOSA-N
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Description

(S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclobutan-1-one is a chiral compound featuring a cyclobutanone core with a tert-butyldiphenylsilyl-protected hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclobutan-1-one typically involves the following steps:

    Formation of the Cyclobutanone Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Hydroxymethyl Group: This step involves the addition of a hydroxymethyl group to the cyclobutanone core.

    Protection with tert-Butyldiphenylsilyl Group: The hydroxymethyl group is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the carbonyl group in the cyclobutanone core.

    Substitution: The tert-butyldiphenylsilyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Conditions typically involve the use of bases like imidazole or triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme mechanisms and interactions.

    Medicine: Could be explored for its pharmacological properties.

    Industry: May be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclobutan-1-one would depend on its specific application

Comparison with Similar Compounds

Similar Compounds

    ®-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclobutan-1-one: The enantiomer of the compound .

    Cyclobutanone derivatives: Compounds with similar cyclobutanone cores but different substituents.

Uniqueness

(S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclobutan-1-one is unique due to its specific chiral configuration and the presence of the tert-butyldiphenylsilyl-protected hydroxymethyl group, which can influence its reactivity and applications.

Properties

Molecular Formula

C21H26O2Si

Molecular Weight

338.5 g/mol

IUPAC Name

(2S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclobutan-1-one

InChI

InChI=1S/C21H26O2Si/c1-21(2,3)24(18-10-6-4-7-11-18,19-12-8-5-9-13-19)23-16-17-14-15-20(17)22/h4-13,17H,14-16H2,1-3H3/t17-/m0/s1

InChI Key

RCERBEVWANSHPL-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3CCC3=O

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC3=O

Origin of Product

United States

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